An In-depth Technical Guide to 4-Maleimidobutyric Acid: Chemical Properties and Reactivity
An In-depth Technical Guide to 4-Maleimidobutyric Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Maleimidobutyric acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its physicochemical characteristics, reactivity, and provides established experimental protocols for its use.
Core Chemical Properties
4-Maleimidobutyric acid and its commonly used N-hydroxysuccinimide (NHS) ester are essential reagents for covalently linking molecules. The maleimide (B117702) group offers specific reactivity towards sulfhydryl groups, while the carboxylic acid or its activated NHS ester form allows for reaction with primary amines. This dual reactivity enables the precise and stable conjugation of biomolecules.[1][2] The key chemical properties are summarized below for easy comparison.
| Property | 4-Maleimidobutyric Acid | 4-Maleimidobutyric Acid NHS Ester |
| Synonyms | γ-Maleimidobutyric acid, N-(3-Carboxypropyl)maleimide | GMBS, N-(γ-Maleimidobutyryloxy)succinimide |
| CAS Number | 57078-98-5[] | 80307-12-6[4][5] |
| Molecular Formula | C₈H₉NO₄[1] | C₁₂H₁₂N₂O₆[4] |
| Molecular Weight | 183.16 g/mol [1][] | 280.23 g/mol [5][6] |
| Appearance | White to pale yellow solid[7] | White to off-white powder[4] |
| Melting Point | 95-98 °C[][7] | 123-129 °C[5][6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol[7] | Soluble in DMSO and DMF[8][9] |
| Storage Conditions | 2-8°C[1][7] | 0-8°C[4] |
Reactivity and Mechanism
The utility of 4-Maleimidobutyric acid lies in its two distinct reactive moieties, which can be addressed in a stepwise manner to achieve controlled bioconjugation.
Carboxylic Acid Reactivity (Amine Coupling)
The terminal carboxylic acid of 4-Maleimidobutyric acid can be coupled to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond.[1] This reaction is not spontaneous and requires activation of the carboxyl group, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The NHS ester is significantly more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies. The optimal pH for the reaction of the NHS-activated ester with primary amines is between 7.0 and 8.0.
Alternatively, the pre-activated 4-Maleimidobutyric acid NHS ester can be used directly to react with primary amines, simplifying the experimental procedure. This reaction is efficient at a pH range of 7.2-8.5.
Maleimide Reactivity (Thiol Coupling)
The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found in the side chain of cysteine residues.[1] The reaction, a Michael addition, proceeds rapidly at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[1][10] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[10] Above pH 7.5, the selectivity for thiols decreases as the reaction with amines becomes more competitive.[10]
It is important to note that the maleimide ring can undergo hydrolysis, which increases with pH.[10] Hydrolysis of the unreacted maleimide group renders it unreactive towards thiols. However, hydrolysis of the thiosuccinimide ring after conjugation can be advantageous as it prevents the reverse Michael reaction, thereby increasing the stability of the conjugate.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for a two-step conjugation process using 4-Maleimidobutyric acid and a one-step process using its NHS ester.
Two-Step Conjugation with 4-Maleimidobutyric Acid
This protocol first activates the carboxylic acid of 4-Maleimidobutyric acid for reaction with an amine-containing biomolecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.
Materials:
-
4-Maleimidobutyric acid
-
Amine-containing biomolecule (Protein #1)
-
Thiol-containing biomolecule (Protein #2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting columns
Procedure:
Step 1: Activation of 4-Maleimidobutyric Acid and Coupling to Amine-Containing Biomolecule
-
Prepare a 10 mg/mL stock solution of 4-Maleimidobutyric acid in anhydrous DMSO or DMF.
-
Dissolve the amine-containing biomolecule (Protein #1) in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10 to 20-fold molar excess of 4-Maleimidobutyric acid to the Protein #1 solution.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the 4-Maleimidobutyric acid) to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
(Optional) To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.
-
Remove excess crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions.
-
Add the activated Protein #1 to the amine-containing biomolecule at an equimolar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.
Step 2: Conjugation to Thiol-Containing Biomolecule
-
Dissolve the thiol-containing biomolecule (Protein #2) in degassed Coupling Buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[8]
-
(Optional) If Protein #2 contains disulfide bonds, they can be reduced to free thiols by adding a 10 to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[7]
-
Add the purified maleimide-activated biomolecule from Step 1 to the thiol-containing biomolecule solution. A 10 to 20-fold molar excess of the maleimide-activated molecule is recommended as a starting point.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[7]
-
Purify the final conjugate to remove unreacted molecules using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.[13]
One-Step Conjugation with 4-Maleimidobutyric Acid NHS Ester
This protocol is simpler as it uses the pre-activated NHS ester to directly react with an amine-containing biomolecule.
Materials:
-
4-Maleimidobutyric acid NHS ester
-
Amine-containing biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Prepare a 10 mM stock solution of 4-Maleimidobutyric acid NHS ester in anhydrous DMSO or DMF.[8]
-
Dissolve the amine-containing biomolecule in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add a 10 to 20-fold molar excess of the 4-Maleimidobutyric acid NHS ester stock solution to the biomolecule solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.
-
The purified maleimide-activated biomolecule can then be used for conjugation to a thiol-containing molecule as described in Step 2 of the two-step protocol.
Applications in Research and Drug Development
The unique properties of 4-Maleimidobutyric acid make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): It is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]
-
Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Surface Functionalization: Immobilization of proteins, peptides, or other ligands onto surfaces for applications in biosensors, microarrays, and affinity chromatography.[1]
-
Vaccine Development: It can be used to link antigens to carrier proteins to enhance the immune response.[4]
Conclusion
4-Maleimidobutyric acid is a versatile and powerful heterobifunctional crosslinker that enables the precise and stable conjugation of biomolecules. A thorough understanding of its chemical properties, reactivity, and the availability of robust experimental protocols are essential for its successful application in research, diagnostics, and the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important chemical tool.
References
- 1. biotium.com [biotium.com]
- 2. nbinno.com [nbinno.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellmosaic.com [cellmosaic.com]
